molecular formula C18H12ClN5O2S B11193676 N-(4-chlorobenzyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide

N-(4-chlorobenzyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide

Cat. No.: B11193676
M. Wt: 397.8 g/mol
InChI Key: FHDBRBWANHMXKA-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route may include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the oxadiazole moiety: This step involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives to form the 1,2,4-oxadiazole ring.

    Coupling of the pyridine ring: The pyridine ring can be introduced through various coupling reactions such as Suzuki or Heck coupling.

    Final assembly: The final step involves the coupling of the previously synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl or pyridine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide depends on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed studies, including molecular docking, biochemical assays, and cellular experiments.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide: can be compared with other thiazole derivatives, oxadiazole derivatives, and pyridine-containing compounds.

  • Examples include 4-(pyridin-3-yl)-1,2,4-oxadiazole derivatives , thiazole-2-carboxamide derivatives , and chlorobenzyl-substituted compounds .

Uniqueness

  • The unique combination of the thiazole, oxadiazole, and pyridine rings in this compound may confer distinct biological and chemical properties.
  • Its specific substitution pattern and functional groups may result in unique interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H12ClN5O2S

Molecular Weight

397.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C18H12ClN5O2S/c19-13-5-3-11(4-6-13)8-21-16(25)18-22-14(10-27-18)17-23-15(24-26-17)12-2-1-7-20-9-12/h1-7,9-10H,8H2,(H,21,25)

InChI Key

FHDBRBWANHMXKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)C3=CSC(=N3)C(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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